Tigloylgomisin P

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Tigloylgomisin P can be isolated from the fruits of Schisandra chinensis through repeated chromatographic separations. The dried fruits are soaked in 70% aqueous ethanol at room temperature for 24 hours. After filtration, the extract is concentrated to afford crude material, which is then subjected to chromatographic separation on silica gel, octadecyl silica gel, and Sephadex LH-20 .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Schisandra chinensis fruits. The process includes soaking the dried fruits in ethanol, followed by filtration and concentration. The crude extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Tigloylgomisin P undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

Tigloylgomisin P has a wide range of scientific research applications. It is used in pharmacological studies to explore its potential as an anticancer agent due to its cytotoxicity against various cancer cell lines . Additionally, this compound exhibits anti-HIV activity, making it a valuable compound in antiviral research . Its diverse biological activities also make it a subject of interest in studies related to hepatoprotection, cardiovascular health, and antibacterial properties .

Mechanism of Action

The mechanism of action of Tigloylgomisin P involves its ability to induce apoptosis, arrest the cell cycle, and modulate essential signaling pathways such as MAPK, PI3K/Akt, and NF-κB . These actions contribute to its anticancer effects by promoting cell death and inhibiting cancer cell proliferation. Additionally, this compound’s anti-HIV activity is attributed to its ability to inhibit viral replication .

Comparison with Similar Compounds

Similar compounds include schisandrin, gomisin A, and deoxyschisandrin . While these compounds share structural similarities, Tigloylgomisin P is unique due to its specific biological activities, such as its potent anti-HIV and anticancer effects .

List of Similar Compounds:- Schisandrin

- Gomisin A

- Deoxyschisandrin

- Angeloyl gomisin H

- Schisanwilsonin B

Biological Activity

Tigloylgomisin P, a dibenzocyclooctadiene lignan derived from Schisandra chinensis, has garnered attention for its diverse biological activities. This article synthesizes various research findings on the compound's biological properties, particularly focusing on its anti-inflammatory, antioxidant, and potential anticancer effects.

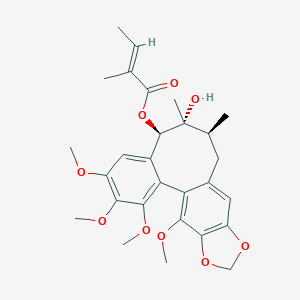

This compound is characterized by its unique dibenzocyclooctadiene structure, which contributes to its biological activities. The presence of hydroxyl groups in its structure enhances its potential as a proton donor, which is crucial for its antioxidant properties .

1. Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In studies using THP1-Blue™ NF-κB cells, it was shown to inhibit the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α at concentrations as low as 10 µM. This inhibition occurs through the suppression of the NF-κB signaling pathway, which is critical in inflammatory responses .

| Compound | Concentration (µM) | IL-1β Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|

| This compound | 10 | 45 | 50 |

| Prednisolone | 2 | 60 | 70 |

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, indicating its role in protecting cells from oxidative stress.

| Assay Type | This compound (TEAC) |

|---|---|

| DPPH Radical Scavenging | 0.1096 |

| ABTS Radical Scavenging | 0.0739 |

These results suggest that this compound can enhance the hepatic antioxidant system and mitigate oxidative damage .

3. Anticancer Properties

This compound's anticancer effects have been explored in various cancer cell lines. Notably, it shows promise in inducing apoptosis in hepatic carcinoma cells (HepG2). Studies indicate that at higher concentrations (160-320 µM), it significantly increases apoptotic markers while exhibiting minimal cytotoxicity at lower concentrations .

Case Studies

Case Study 1: Hepatic Carcinoma Treatment

In a controlled study, HepG2 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis, with significant morphological changes observed under microscopy at higher doses.

Case Study 2: In Vivo Antidiabetic Activity

In an animal model of alloxan-induced diabetes, this compound exhibited protective effects against pancreatic damage, suggesting potential applications in diabetes management .

Properties

IUPAC Name |

[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGUPIVDQHHVMV-TWJXSMCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@@]1(C)O)C)OCO4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69176-51-8, 82078-76-0 | |

| Record name | Tigloylgomisin P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schizandrer B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082078760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGLOYLGOMISIN P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VFX4QAR6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tigloylgomisin P?

A1: this compound is a dibenzocyclooctadiene lignan naturally found in the fruits and seeds of the Schisandra chinensis plant, also known as magnolia vine. [, , , , , , ] This plant has been used in traditional Chinese medicine for its various medicinal properties.

Q2: From which parts of the Schisandra plant has this compound been isolated?

A2: this compound has been successfully isolated from the fruits, seeds, stems, and leaves of various Schisandra species. [, , , , , ]

Q3: Are there other lignans found in Schisandra chinensis along with this compound?

A3: Yes, Schisandra chinensis contains a variety of other dibenzocyclooctadiene lignans such as schizandrin, gomisin A, gomisin N, gomisin J, angeloylgomisin H, deoxyschizandrin, γ-schizandrin and wuweizisu C. [, , ]

Q4: What is the relationship between the structure of dibenzocyclooctadiene lignans and their ability to reverse multidrug resistance?

A6: Studies focusing on the structure-activity relationship of dibenzocyclooctadiene lignans indicate that the R-biaryl configuration and the absence of a hydroxyl group at the C8 position might be crucial for their ability to reverse multidrug resistance. [] Further investigation is needed to solidify this understanding.

Q5: Have there been any studies investigating the anti-HIV activity of this compound?

A7: While this compound itself hasn’t been specifically studied for anti-HIV activity in the provided research, other closely related lignans from Schisandra rubriflora, such as (+/-)-Gomisin M1, have shown promising anti-HIV activity in laboratory settings. []

Q6: What analytical techniques have been used to isolate and characterize this compound?

A6: Researchers have employed various techniques for the isolation and characterization of this compound, including:

- Extraction: Petroleum ether and ethyl acetate are commonly used for extraction. []

- Chromatography: Silica gel column chromatography, preparative HPLC, and TLC are frequently used separation methods. [, , , ]

- Spectroscopy: NMR (1D and 2D), HR-ESI-MS, and ECD are common techniques for structural elucidation. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.